Esculentin-2B
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLFSILRGAAKFASKGLGKDLTKLGVDLVACKISKQC |
Origin of Product |
United States |
Molecular Characterization and Structural Attributes of Esculentin 2b
Primary Amino Acid Sequence Determination and Analysis
Esculentin-2B is a peptide composed of 37 amino acids. vulcanchem.com Its definitive primary structure was identified from the pool frog, Pelophylax lessonae, and is cataloged in the UniProt database under accession number P40846. uniprot.org The determination of this sequence is fundamental to understanding its chemical properties and biological function. The peptide is synthesized as a larger precursor protein which then undergoes post-translational processing to yield the mature, active peptide. vulcanchem.com
The specific amino acid sequence for this compound is presented below.
Table 1: Primary Amino Acid Sequence of this compound
| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) |
|---|---|---|
| 1 | Glycine | G |
| 2 | Isoleucine | I |
| 3 | Glycine | G |
| 4 | Serine | S |
| 5 | Lysine (B10760008) | K |
| 6 | Isoleucine | I |
| 7 | Leucine | L |
| 8 | Aspartic Acid | D |
| 9 | Alanine | A |
| 10 | Glycine | G |
| 11 | Lysine | K |
| 12 | Lysine | K |
| 13 | Leucine | L |
| 14 | Valine | V |
| 15 | Glycine | G |
| 16 | Threonine | T |
| 17 | Phenylalanine | F |
| 18 | Glycine | G |
| 19 | Serine | S |
| 20 | Lysine | K |
| 21 | Leucine | L |
| 22 | Alanine | A |
| 23 | Lysine | K |
| 24 | Glycine | G |
| 25 | Leucine | L |
| 26 | Alanine | A |
| 27 | Glutamic Acid | E |
| 28 | Histidine | H |
| 29 | Phenylalanine | F |
| 30 | Alanine | A |
| 31 | Cysteine | C |
| 32 | Lysine | K |
| 33 | Alanine | A |
| 34 | Serine | S |
| 35 | Lysine | K |
| 36 | Glutamine | Q |
Sequence Source: UniProt P40846 uniprot.org
**2.2. Conformational Analysis and Secondary Structure Prediction
The biological activity of this compound is intrinsically linked to its three-dimensional shape, which is determined by its secondary structure.
In aqueous solutions, many antimicrobial peptides like this compound exist in a disordered, random coil state. However, upon encountering a bacterial membrane or a membrane-mimicking environment (such as solutions containing trifluoroethanol or sodium dodecyl sulfate), they undergo a significant conformational change. vulcanchem.com Peptides belonging to the Esculentin-2 family are known to fold into an amphipathic α-helical structure in these environments. vulcanchem.com This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is crucial for its ability to interact with and disrupt microbial cell membranes.
A defining structural feature of this compound is the presence of a disulfide bond. This covalent linkage forms between the thiol groups of the two cysteine residues located at positions 31 and 37 of the peptide chain. uniprot.org This bond creates a cyclic heptapeptide (B1575542) domain at the C-terminus of the molecule. researchgate.net This cyclic structure, often referred to as the "Rana box," is a conserved feature in several families of frog skin antimicrobial peptides. researchgate.net The disulfide bridge is not merely a structural component; it plays a critical role in stabilizing the peptide's conformation, which in turn contributes to its stability and biological activity. vulcanchem.com The removal of this cyclic domain in related peptides has been shown to cause an appreciable decrease in antimicrobial and cytotoxic activities.
Alpha-Helical Conformation in Membrane-Mimicking Environments
Structural Homology and Divergence within the Esculentin-2 Sub-family
The Esculentin-2 sub-family comprises several related peptides that share significant structural similarities while exhibiting minor variations in their amino acid sequences. vulcanchem.com These differences likely reflect evolutionary adaptations to different pathogens. vulcanchem.com
For instance, Esculentin-2c, found in the European edible frog (Pelophylax kl. esculentus), shares 95% sequence identity with a variant of this compound, differing by only two amino acids. vulcanchem.com In that specific comparison, the Alanine at position 13 and Isoleucine at position 29 in this compound are substituted with Lysine and Methionine in Esculentin-2c, respectively. vulcanchem.com Other variants, such as Esculentin-2JDb from Odorrana jingdongensis, also show distinct sequence variations while maintaining the core structural motifs of the family. vulcanchem.com
This homology and divergence can be seen by comparing the primary structures of different members of the sub-family.
Table 2: Sequence Comparison of Selected Esculentin-2 Family Peptides
| Peptide | Organism | Sequence |
|---|---|---|
| This compound | Pelophylax lessonae | GIGSKILDAGKKLVGTFGSKLAKGLAEHFANC KASKQC |
| Esculentin-2JDb | Odorrana jingdongensis | GIFTLIKGAAKLIGKTVAKEAGKTGLELMAC KITNQC |
Conserved Cysteine residues forming the disulfide bridge are in bold. uniprot.orgvulcanchem.com
Despite the variations in the linear portion of the sequence, features like the C-terminal cyclic domain are highly conserved, underscoring their functional importance. researchgate.net
Genetic Basis and Biosynthesis Pathways of Esculentin 2b
Gene Cloning and cDNA Sequence Analysis
The genetic foundation of Esculentin-2B has been elucidated primarily through gene cloning and the analysis of its complementary DNA (cDNA). nih.gov Scientists have successfully isolated and characterized the genes encoding these peptides from various frog species, particularly those belonging to the Ranidae family. mdpi.com
A common and effective technique involves the construction of cDNA libraries from the mRNA extracted from the frog's skin or, innovatively, from the skin secretions themselves. nih.gov These secretions contain sloughed-off cells and are rich in the specific mRNA transcripts from the granular glands where the peptides are produced. By using lyophilized skin secretion, researchers can access the transcriptome without harming the animal. nih.gov
Once the mRNA is isolated, it is reverse-transcribed into cDNA. To identify the specific genes for esculentins, a method called Rapid Amplification of cDNA Ends (RACE) is often employed. This process uses degenerate primers designed to match conserved nucleotide sequences found in the 5' untranslated region of previously identified ranid frog AMP genes. nih.gov This approach allows for the amplification and subsequent sequencing of the cDNAs encoding esculentin (B142307) peptides, including Esculentin-2. nih.gov
Sequence analysis of the cloned cDNAs reveals that they encode a precursor protein, often termed a prepropeptide. nih.govresearchgate.net This precursor is significantly larger than the final active peptide and has a multi-domain structure, which is essential for its correct processing and transport. nih.gov For instance, analysis of the skin transcriptome of the dark-spotted frog (Pelophylax nigromaculatus) led to the identification of a cDNA encoding an esculentin-1 (B1576701) homolog with a precursor structure of 84 amino acids. nih.gov Similar analyses in Glandirana susurra identified a precursor for Esculentin-2SSa. mdpi.com
Table 1: Summary of cDNA Cloning and Sequence Analysis Findings for Ranid Frog Esculentins
| Finding | Description | Primary Method(s) | Key Reference(s) |
|---|---|---|---|
| Source Material | mRNA is extracted from amphibian skin granular glands or lyophilized skin secretions. | Tissue harvesting, mRNA isolation (e.g., using magnetic oligo(dT) beads). | nih.gov |
| Gene Identification | Specific esculentin cDNAs are amplified from the constructed library. | 3'-RACE (Rapid Amplification of cDNA Ends) with degenerate primers. | nih.gov |
| Encoded Product | The cloned cDNAs encode precursor polypeptides (prepropeptides), not the final mature peptide. | Nucleotide sequence analysis, BLAST searches. | mdpi.comnih.govresearchgate.net |
| Precursor Structure | The deduced amino acid sequence reveals a multi-domain structure typically consisting of a signal peptide, an acidic propiece, and the mature peptide sequence. | Bioinformatic analysis (e.g., ProtParam). | nih.govresearchgate.net |
Post-Translational Modification Mechanisms of this compound Precursors
The translation of this compound mRNA results in an inactive precursor protein that must undergo several post-translational modifications (PTMs) to become a functional antimicrobial peptide. researchgate.netresearchgate.net These modifications are critical for the peptide's activity, stability, and proper localization. nih.gov The process is a hallmark of many eukaryotic signaling peptides and hormones. nih.gov
The esculentin precursor polypeptide has a defined architecture, typically comprising three distinct domains:
A Signal Peptide: Located at the N-terminus, this sequence of approximately 22-24 amino acids acts as a signal, directing the nascent polypeptide into the endoplasmic reticulum for further processing and secretion. nih.gov
An Acidic Propiece (or Spacer Peptide): This intervening sequence is rich in acidic amino acids (like aspartic acid and glutamic acid). It is thought to neutralize the cationic charge of the mature peptide, rendering the precursor inactive and preventing it from damaging the host's own cells during synthesis and storage. nih.govresearchgate.net
The Mature Peptide Sequence: This is the C-terminal domain that will become the final, biologically active this compound peptide. nih.gov
The maturation of this compound involves two primary PTM events:
Proteolytic Cleavage: The precursor undergoes sequential cleavage by specific proteases. The N-terminal signal peptide is typically removed co-translationally upon entry into the endoplasmic reticulum. nih.gov Following this, the acidic propiece is excised, releasing the mature peptide. This final cleavage often occurs at specific dibasic amino acid sites (e.g., Lys-Arg), a common recognition signal for proprotein convertases.
Disulfide Bond Formation: Many esculentin peptides, including those in the Esculentin-2 family, feature a pair of cysteine residues near their C-terminus. nih.gov These residues are enzymatically oxidized to form an intramolecular disulfide bridge, creating a stable cyclic structure often referred to as a "Rana box". vulcanchem.com This structural feature is crucial for the peptide's conformational stability and biological activity. vulcanchem.com
Table 2: Post-Translational Modifications of Esculentin Precursors
| Precursor Domain / Modification | Function / Description | Outcome |
|---|---|---|
| Signal Peptide | N-terminal sequence that targets the precursor to the secretory pathway. | Cleaved and removed during translocation into the endoplasmic reticulum. |
| Acidic Propiece | Anionic spacer that neutralizes the cationic mature peptide, keeping it inactive. | Excised by proteolytic enzymes to release the mature peptide. |
| Proteolytic Cleavage | Enzymatic removal of the signal peptide and acidic propiece. | Activation of the peptide. |
| Disulfide Bridge | Formation of a covalent bond between two cysteine residues. | Creates a cyclic structure ("Rana box"), conferring conformational stability. |
Regulation of this compound Expression in Dermal Glands
The expression and secretion of this compound are tightly regulated processes, ensuring that the peptide is available when needed for defense against microbial threats. The synthesis and storage site for these peptides are the granular glands, which are specialized structures within the dermal layer of the frog's skin. biologists.comnih.gov
The regulation of this compound can be viewed at two levels: synthesis (gene transcription) and secretion (release from glands).
Synthesis: The transcription of antimicrobial peptide genes can be influenced by external stimuli. Evidence suggests that the presence of pathogens can upregulate the production of AMPs, indicating a responsive defense system. nih.gov Conversely, factors like glucocorticoids have been shown in some amphibians to inhibit the transcription of AMP genes, potentially by increasing the synthesis of an inhibitory factor known as IκBα, which interacts with the NF-κB transcription factor pathway. researchgate.net The promoter regions of some amphibian AMP genes contain recognition sites for such nuclear factors, confirming a complex transcriptional control mechanism. researchgate.net
Secretion: The primary mechanism for the release of stored this compound is secretion from the granular glands. This process is not continuous but is triggered by specific events. biologists.comnih.gov The main trigger is stimulation of the sympathetic nervous system, which typically occurs when the amphibian is alarmed, injured, or under stress. biologists.comcapes.gov.br This neural signal leads to a massive, synchronous discharge of the gland contents onto the skin surface in a holocrine-type mechanism. biologists.com This rapid release provides an immediate chemical shield against potential infection of a wound or to deter predators.
Table 3: Regulatory Factors for this compound Expression and Secretion
| Factor | Type of Regulation | Effect | Mechanism |
|---|---|---|---|
| Injury or Alarm | Secretion (Release) | Stimulates release | Activation of the sympathetic nervous system, leading to granular gland discharge. biologists.comcapes.gov.br |
| Pathogens | Synthesis (Transcription) | May upregulate expression | Pathogen-derived signals can potentially induce the host's innate immune response, increasing AMP gene transcription. nih.gov |
| Glucocorticoids | Synthesis (Transcription) | Inhibits expression (in some species) | Can increase IκBα synthesis, which inhibits the NF-κB pathway responsible for the transcription of some AMP genes. researchgate.net |
| Environmental Stress | Secretion (Release) | Stimulates release | Stresses such as freezing, anoxia, or dehydration can trigger higher antimicrobial activity in skin peptides. biologists.com |
Isolation, Purification, and Synthetic Methodologies for Esculentin 2b
Chromatographic Techniques for Natural Peptide Isolation (e.g., Reverse-Phase High-Performance Liquid Chromatography)
The isolation of peptides like Esculentin-2B from complex biological mixtures, such as amphibian skin secretions, relies heavily on multi-step chromatographic techniques. kuleuven.be Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of this purification process, valued for its high resolution and reproducibility. renyi.hu
The general workflow for isolating a natural peptide begins with the crude extraction from the source material. This extract is a complex mixture containing numerous peptides and other biomolecules. The initial separation often involves size-exclusion or ion-exchange chromatography to fractionate the extract based on molecular size or charge. kuleuven.be Following these preliminary steps, RP-HPLC is employed for final purification.
In RP-HPLC, the separation is based on the hydrophobicity of the molecules. renyi.hu The peptide mixture is loaded onto a column packed with a nonpolar stationary phase, typically silica (B1680970) particles chemically modified with hydrocarbon chains (e.g., C8 or C18). renyi.hu A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is then passed through the column. renyi.hu An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution by masking the charges on the peptide. renyi.huumich.edu
Elution is typically achieved by applying a gradient, where the concentration of the organic solvent in the mobile phase is gradually increased. renyi.hu Peptides with lower hydrophobicity elute first, while more hydrophobic peptides, like this compound, are retained longer on the column and elute at higher organic solvent concentrations. The fractions are collected, and the presence of the target peptide is confirmed through analytical techniques like mass spectrometry. The high resolving power of RP-HPLC allows for the separation of peptides that may differ by only a single amino acid. vulcanchem.com
Table 1: Typical RP-HPLC Parameters for Peptide Purification
| Parameter | Description | Commonly Used |
|---|---|---|
| Stationary Phase (Column) | The nonpolar material inside the column that interacts with the peptides. | Octadecylsilica (C18) or Octylsilica (C8), 5 µm particle size. renyi.hu |
| Mobile Phase A | The primary aqueous solvent. | Water with 0.1% Trifluoroacetic Acid (TFA). renyi.hu |
| Mobile Phase B | The organic solvent used for elution. | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA). renyi.hu |
| Elution Mode | The method of changing mobile phase composition to elute peptides. | Linear Gradient (e.g., 5% to 65% Mobile Phase B over 60 minutes). |
| Detection | The method for visualizing the separated peptides as they elute. | UV Absorbance at 214 nm and 280 nm. |
Chemical Synthesis Strategies for this compound and its Analogues
While isolation from natural sources is one method to obtain this compound, it often yields limited quantities. vulcanchem.com Chemical synthesis provides a reliable alternative for producing large amounts of the peptide and for creating structural analogues to investigate structure-activity relationships. nih.gov The primary method for this is solid-phase peptide synthesis (SPPS).
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This allows for the easy removal of excess reagents and by-products by simple filtration and washing. The synthesis of this compound, a 37-amino acid peptide, also requires the formation of a characteristic disulfide bridge near the C-terminus, which is crucial for its structure and activity. vulcanchem.com This is typically achieved by incorporating two cysteine residues at the appropriate positions in the sequence. After the linear peptide chain is assembled and cleaved from the resin, an oxidation step is performed to form the disulfide bond between the cysteine side chains.
Table 2: Examples of Synthetic Analogues of the Related Peptide Esculentin-2CHa
| Analogue Name | Amino Acid Substitution | Observed Effect on Insulin (B600854) Secretion |
|---|---|---|
| [L21K]esculentin-2CHa | Leucine at position 21 replaced by Lysine (B10760008) | More potent, but less effective maximum response. nih.gov |
| [L24K]esculentin-2CHa | Leucine at position 24 replaced by Lysine | More potent, but less effective maximum response. nih.gov |
| [L28K]esculentin-2CHa | Leucine at position 28 replaced by Lysine | More potent and greater maximum response. nih.gov |
| [C31K]esculentin-2CHa | Cysteine at position 31 replaced by Lysine | More potent and greater maximum response. nih.gov |
| [C31S,C37S]esculentin-2CHa | Cysteines at positions 31 and 37 replaced by Serine (removes disulfide bridge) | More potent, but less effective maximum response. nih.gov |
High-Throughput Screening for Peptide Identification and Characterization
High-Throughput Screening (HTS) is a powerful methodology used in drug discovery to rapidly test thousands to millions of compounds for a specific biological activity. numberanalytics.comresearchgate.net In the context of this compound and its analogues, HTS is essential for identifying peptides with enhanced or novel functionalities from large synthetic libraries. nih.gov
The process begins with the generation of a peptide library, where numerous analogues of this compound are synthesized, each with specific variations in its amino acid sequence. nih.gov These libraries can be screened using various automated assays designed to measure a desired biological endpoint. For example, to find analogues with superior antimicrobial properties, the library can be screened against different strains of bacteria or fungi, with bacterial growth inhibition being the measured output.
HTS assays are typically performed in miniaturized formats, such as microtiter plates, to conserve reagents and increase throughput. numberanalytics.com Modern screening platforms often utilize fluorescence or luminescence-based readouts for rapid and sensitive detection. For instance, a fluorescence quenching assay could be used to screen for peptides that bind to a specific molecular target. nih.gov Droplet-based microfluidics is another advanced HTS technology that allows for the screening of millions of individual cells or reactions encapsulated in tiny droplets in a very short amount of time. frontiersin.org
After an initial screen identifies "hits" (peptides showing the desired activity), these candidates undergo secondary screening and further characterization to confirm their activity and determine their potency and specificity. nih.gov This systematic approach allows researchers to efficiently navigate the vast chemical space of peptide analogues to discover novel candidates for therapeutic development.
Table 3: Overview of High-Throughput Screening (HTS) in Peptide Research
| HTS Principle | Description | Application in Peptide Discovery |
|---|---|---|
| Parallel Screening | Simultaneously testing multiple compounds in parallel formats (e.g., 96- or 1536-well plates). numberanalytics.com | Rapidly assessing the antimicrobial or cytotoxic activity of a library of this compound analogues. |
| Miniaturization | Conducting assays in very small volumes to reduce the consumption of reagents and peptide samples. numberanalytics.com | Cost-effective screening of large and diverse peptide libraries. |
| Automation & Robotics | Using robotic systems for liquid handling, plate transport, and data acquisition to increase speed and reduce human error. numberanalytics.com | Enabling the screening of hundreds of thousands of compounds per day. |
| Sensitive Detection | Employing advanced detection methods like fluorescence, luminescence, or mass spectrometry for accurate measurement of assay signals. nih.gov | Identifying potent peptide "hits" even at low concentrations. |
Preclinical Biological Activities and Cellular Interactions of Esculentin 2b
Antimicrobial Spectrum and Efficacy Studies
The esculentin-2 family of peptides exhibits a broad spectrum of antimicrobial activity. wikipedia.org Research into Esculentin-2B and its analogues has demonstrated efficacy against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, multidrug-resistant strains, and fungi. wikipedia.orgbicnirrh.res.in
In vitro studies have confirmed the activity of this compound against Gram-positive bacteria. Data from UniProt indicates its effectiveness against Staphylococcus aureus. uniprot.orgmybiosource.com While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively detailed in the available literature, studies on closely related esculentin-2 peptides provide insight into its potential potency. For instance, a linearized form of esculentin-2EM (E2EM-lin) demonstrated potent efficacy against S. aureus and Bacillus subtilis, with Minimum Lethal Concentrations (MLCs) of ≤ 6.25 μM. nih.gov Another analogue, Esculentin-2CHa, also shows growth-inhibitory activity against S. aureus. bioscientifica.com The primary mechanism for this activity is believed to be the disruption of the bacterial membrane, a common trait among frog skin AMPs. imrpress.comnih.gov
Currently, specific in vivo animal model studies focusing exclusively on this compound for Gram-positive infections have not been prominently reported in the reviewed literature. However, the demonstrated in vitro efficacy suggests potential for future investigation in this area.
Table 1: In Vitro Antibacterial Activity of Esculentin-2 Family Peptides against Gram-Positive Bacteria
| Peptide | Organism | Activity Metric (unit) | Value | Reference(s) |
| This compound | Staphylococcus aureus | Antibacterial Activity | Active | mybiosource.com, uniprot.org |
| E2EM-lin | Staphylococcus aureus | MLC (μM) | ≤ 6.25 | nih.gov |
| E2EM-lin | Bacillus subtilis | MLC (μM) | ≤ 6.25 | nih.gov |
| Esculentin-2CHa | Staphylococcus aureus | Growth Inhibition | Potent | bioscientifica.com |
This compound is also effective against Gram-negative bacteria, with confirmed activity against Escherichia coli. bicnirrh.res.inuniprot.orgmybiosource.com The activity of the esculentin (B142307) peptide family extends to other significant Gram-negative pathogens. A fragment, Esc(1-18), derived from esculentin-1b (B1576697), demonstrated potent and rapid bactericidal action against Gram-negative species, killing them at concentrations of 0.5 to 1 μM. asm.org Another derivative, Esc(1-21), is particularly active against Pseudomonas aeruginosa, with a reported MIC of 4 µM. uniroma1.it In contrast, the linearized esculentin-2EM showed weaker activity against E. coli and P. aeruginosa, with MLCs ≥ 75.0 μM, indicating that structural variations among family members can significantly influence potency against specific strains. nih.gov
In vivo studies on esculentin derivatives have shown promising results. The peptide fragment Esc(1-21) was tested in mouse models of P. aeruginosa infection. In a sepsis model, it protected 40% of the animals from death. In a lung infection model, it resulted in up to 50% survival at a dose of 5 mg/kg. nih.gov Furthermore, in a murine model of P. aeruginosa keratitis, topical administration of Esc(1-21)NH2 significantly reduced the clinical score of infection and the bacterial load in the cornea. nih.gov An older study using the nematode Caenorhabditis elegans as an infection model showed that Esc(1-18) promoted the survival of nematodes infected with P. aeruginosa. asm.org
Table 2: In Vitro and In Vivo Antibacterial Activity of Esculentin-2 Family Peptides against Gram-Negative Bacteria
| Peptide | Organism | Model/Assay | Activity Metric (unit) | Value | Reference(s) |
| This compound | Escherichia coli | In Vitro | Antibacterial Activity | Active | mybiosource.com, bicnirrh.res.in, uniprot.org |
| Esc(1-18) | Gram-negative species | In Vitro | Bactericidal Conc. (μM) | 0.5 - 1 | asm.org |
| Esc(1-21) | Pseudomonas aeruginosa | In Vitro | MIC (μM) | 4 | uniroma1.it |
| E2EM-lin | Escherichia coli | In Vitro | MLC (μM) | ≥ 75.0 | nih.gov |
| E2EM-lin | Pseudomonas aeruginosa | In Vitro | MLC (μM) | ≥ 75.0 | nih.gov |
| Esc(1-21) | P. aeruginosa | In Vivo (Sepsis, Mouse) | Survival (%) | 40 | nih.gov |
| Esc(1-21) | P. aeruginosa | In Vivo (Lung, Mouse) | Survival (%) | 50 (at 5 mg/kg) | nih.gov |
| Esc(1-18) | P. aeruginosa | In Vivo (C. elegans) | Survival | Increased | asm.org |
A critical area of research is the efficacy of AMPs against bacteria that have developed resistance to conventional antibiotics. The esculentin-2 family has demonstrated significant potential in this regard. Esculentin-2CHa shows potent growth-inhibitory activity against clinical isolates of multidrug-resistant (MDR) strains of Staphylococcus aureus, Acinetobacter baumannii, and Stenotrophomonas maltophilia, with MIC values of ≤6 μM. bioscientifica.complos.orgnih.gov Similarly, the fragment Esc(1-18) was found to be highly effective against MDR nosocomial pathogens, including P. aeruginosa, S. maltophilia, and A. baumannii. asm.orgasm.org This suggests that these peptides could be valuable templates for developing new drugs to combat life-threatening infections caused by MDR bacteria. asm.org
This compound has demonstrated activity against the fungal pathogen Candida albicans. bicnirrh.res.inmybiosource.com This activity is a recognized feature of the wider esculentin family. wikipedia.org For example, a temporin peptide isolated from the skin secretions of the frog Lithobates capito, which also produces an esculentin-2 peptide, showed an MIC of 25 μM against C. albicans. researchgate.net More directly, the esculentin-1b fragment, Esc(1-18), was shown to kill both the yeast and the more virulent hyphal forms of C. albicans. nih.govnih.gov In an in vivo model using C. elegans, Esc(1-18) also promoted the survival of Candida-infected nematodes. nih.govnih.gov
The antiviral properties of the esculentin-2 family are an emerging area of interest. Generally, many frog skin peptides exert antiviral effects, particularly against enveloped viruses, by disrupting the viral envelope. While direct studies on this compound are limited, research on other anuran peptides provides a basis for its potential. For instance, Esculentin-1GN was found to inhibit the influenza A virus (H5N1) by interfering with the fusion of the viral and cellular membranes. Although specific studies confirming the activity of this compound against enveloped viruses are not widely available, the known membrane-disrupting mechanism of the peptide family suggests this is a plausible area for future research.
Antifungal Activity
Anticancer and Cytotoxic Profile against Cancer Cells
Beyond their antimicrobial effects, certain members of the esculentin-2 family have been evaluated for their anticancer properties. wikipedia.org The peptide Esculentin-2CHa has been shown to possess a differential cytotoxic profile, being highly active against certain cancer cells while showing lower toxicity to normal cells like human erythrocytes. wikipedia.orgnih.gov Specifically, Esculentin-2CHa displayed potent cytotoxic activity against human non-small cell lung adenocarcinoma A549 cells, with a half-maximal lethal concentration (LC50) of 10 μM. nih.gov The same peptide was also noted for its antitumor properties in other studies. plos.orgnih.govspandidos-publications.com These findings highlight the potential of esculentin-2 peptides as templates for the development of novel anticancer agents. wikipedia.org
Table 3: Cytotoxic Activity of Esculentin-2 Family Peptides against Cancer Cells
| Peptide | Cell Line | Cancer Type | Activity Metric (unit) | Value | Reference(s) |
| Esculentin-2CHa | A549 | Non-small cell lung adenocarcinoma | LC50 (μM) | 10 | nih.gov |
Cytotoxicity against Human Tumor Cell Lines (in vitro)
This compound and its derivatives have demonstrated notable cytotoxic effects against a variety of human tumor cell lines in laboratory settings. The host-defense peptide esculentin-2CHa, for instance, has shown significant growth-inhibitory activity. Specifically, it has an LC50 (the concentration required to kill 50% of cells) of 10 μM against human non-small cell lung adenocarcinoma A549 cells. nih.gov
Further studies on a related compound, esculetin (B1671247), have revealed a broad spectrum of anticancer activity. nih.gov It has been shown to inhibit the proliferation of malignant melanoma cell lines in a dose-dependent manner, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 18.20 ± 2.93 to 120.64 ± 30.39 μM depending on the specific melanoma cell line. mdpi.com In laryngeal carcinoma cells, the IC50 concentrations for esculetin were even lower, ranging from 1.96 to 12.88 µM. mdpi.com Esculetin has also been tested against various other cancer cell lines, including those from prostate, pancreatic, colorectal, and breast cancers, consistently showing an ability to inhibit cell proliferation. mdpi.comresearchgate.net For example, the IC50 for esculetin in HT-29 colorectal cancer cells after 48 hours was 55 µM. researchgate.net
The mechanisms behind this cytotoxicity are multifaceted, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govmdpi.com In some cancer cell lines, esculetin has been observed to induce apoptosis by activating caspases and modulating the expression of proteins involved in cell survival and death. nih.govmdpi.com
Table 1: In Vitro Cytotoxicity of Esculentin Derivatives Against Human Tumor Cell Lines
| Compound | Cell Line | Cancer Type | IC50/LC50 Value | Reference |
| Esculentin-2CHa | A549 | Non-small cell lung adenocarcinoma | LC50 = 10 μM | nih.gov |
| Esculetin | FM55P | Malignant Melanoma | IC50 = 18.20 ± 2.93 μM | mdpi.com |
| Esculetin | A375 | Malignant Melanoma | IC50 = 120.64 ± 30.39 μM | mdpi.com |
| Esculetin | Hep-2 | Laryngeal Carcinoma | IC50 = 1.96 - 12.88 µM | mdpi.com |
| Esculetin | HT-29 | Colorectal Cancer | IC50 = 55 µM (48h) | researchgate.net |
Differential Selectivity against Cancer Cells versus Non-Malignant Mammalian Cells (in vitro)
A crucial aspect of a potential anticancer agent is its ability to selectively target cancer cells while sparing healthy, non-malignant cells. This compound derivatives have shown promising results in this regard.
The host-defense peptide esculentin-2CHa demonstrated differential cytotoxicity, being significantly more potent against human non-small cell lung adenocarcinoma A549 cells (LC50 = 10 μM) than against human erythrocytes (LC50 = 150 μM). nih.gov This indicates a degree of selectivity for the cancer cells over normal red blood cells. nih.gov
Similarly, studies with esculetin have shown that while it effectively inhibits the proliferation of malignant melanoma cell lines, the inhibition of normal melanocyte and keratinocyte cell lines was significantly less pronounced. mdpi.com For instance, at concentrations of 150–200 µM, esculetin reduced the proliferation of normal melanocytes to approximately 40–50%, whereas at 100 µM and higher, it inhibited almost 100% of melanoma cell proliferation. mdpi.com Furthermore, esculetin was found to be cytotoxic to normal human keratinocytes and melanocytes only at high concentrations, above 150 µM and 200 µM, respectively. mdpi.com Research on colorectal cancer cells also suggested that esculetin selectively targets cancer cells, sparing normal colonic epithelial cells. researchgate.net
The selectivity index (SI), which is a ratio of the cytotoxicity against normal cells to that against cancer cells, is a key indicator of this differential activity. An SI value greater than 2 is generally considered to indicate high selectivity. brieflands.com
Table 2: Differential In Vitro Cytotoxicity of Esculentin Derivatives
| Compound | Cancer Cell Line | Non-Malignant Cell Type | Cytotoxicity (Cancer) | Cytotoxicity (Non-Malignant) | Reference |
| Esculentin-2CHa | A549 (Lung Adenocarcinoma) | Human Erythrocytes | LC50 = 10 μM | LC50 = 150 μM | nih.gov |
| Esculetin | Malignant Melanoma | Normal Human Melanocytes | Significant inhibition at 10-20 µM | Significant reduction at 150-200 µM | mdpi.com |
| Esculetin | Malignant Melanoma | Normal Human Keratinocytes | Significant inhibition at 10-20 µM | Cytotoxic above 150 µM | mdpi.com |
Immunomodulatory and Anti-inflammatory Properties
Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Production (in vitro cell models)
This compound and related compounds have demonstrated the ability to modulate the production of cytokines, which are key signaling molecules in the immune system. This includes both pro-inflammatory cytokines that promote inflammation and anti-inflammatory cytokines that suppress it. mdpi.com
In one study, the host-defense peptide esculentin-2CHa was found to significantly stimulate the release of the anti-inflammatory cytokine IL-10 by mouse lymphoid cells. nih.gov It also increased IL-10 production after stimulation with concanavalin (B7782731) A. Concurrently, it significantly stimulated the production of the pro-inflammatory cytokine TNF-α by peritoneal macrophages. nih.gov However, its effects on the production of IL-6 and IL-1β were not significant. nih.gov
The related compound, esculetin, has been shown to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. spandidos-publications.com Specifically, it inhibited the production of TNF-α and IL-1β in a concentration-dependent manner. spandidos-publications.com This anti-inflammatory effect is mediated, at least in part, by inhibiting the nuclear translocation of NF-κB, a key transcription factor involved in the inflammatory response. spandidos-publications.comcjnmcpu.com
Influence on Immune Cell Responses (in vitro cell models)
Beyond cytokine modulation, this compound derivatives can influence the responses of various immune cells. The stimulation of TNF-α production by esculentin-2CHa in peritoneal macrophages indicates a direct effect on these key innate immune cells. nih.gov Macrophages are crucial for engulfing pathogens and cellular debris and for initiating inflammatory responses. spandidos-publications.com
The ability of esculentin-2CHa to stimulate IL-10 release from lymphoid cells suggests an influence on adaptive immune cells as well. nih.gov IL-10 is an important regulatory cytokine that helps to control and resolve inflammation. mdpi.com
Furthermore, the inhibition of pro-inflammatory pathways, such as the NF-κB pathway in macrophages by esculetin, demonstrates a direct impact on the signaling mechanisms that govern immune cell activation and function. spandidos-publications.comcjnmcpu.com By blocking NF-κB activation, esculetin can effectively dampen the inflammatory events triggered by stimuli like LPS. spandidos-publications.com
Metabolic Regulation and Antidiabetic Potential
Stimulation of Insulin (B600854) Secretion from Pancreatic Beta-Cells (in vitro clonal models)
Esculentin-2CHa and its analogues have shown significant potential in the regulation of glucose metabolism, primarily through their action on pancreatic beta-cells. In studies using the rat clonal pancreatic BRIN-BD11 beta-cell line, esculentin-2CHa was found to stimulate insulin secretion in a concentration-dependent manner at concentrations greater than 0.3 nM, without causing cytotoxicity. nih.govuel.ac.uk
The mechanism of this insulinotropic activity involves the depolarization of the beta-cell membrane and an increase in intracellular calcium levels. nih.govresearchgate.net This process is attenuated by the activation of KATP channels, the inhibition of voltage-dependent calcium channels, and the chelation of extracellular calcium, suggesting that esculentin-2CHa acts through the KATP-dependent pathway of insulin secretion. nih.govresearchgate.net This pathway is a fundamental mechanism for glucose-stimulated insulin release. mdpi.com
Analogues of esculentin-2CHa have also been developed and tested, with some showing even greater potency and efficacy in stimulating insulin secretion from BRIN-BD11 cells. nih.gov These findings highlight the potential of this compound related peptides as novel therapeutic agents for type 2 diabetes. nih.govresearchgate.net
Modulation of Glucose Homeostasis (in vivo animal models of diet-induced obesity)
In animal models of diet-induced obesity, which mimic human type 2 diabetes, peptides related to this compound have demonstrated notable effects on glucose regulation. nih.govopentextbc.ca Specifically, the analogue [L28K]esculentin-2CHa has been shown to improve glucose homeostasis. nih.govopentextbc.ca
Acute administration of [L28K]esculentin-2CHa to high-fat-fed mice, a model for obesity and insulin resistance, significantly enhanced their tolerance to glucose and augmented insulin secretion. nih.govopentextbc.ca Longer-term treatment over 28 days with this peptide resulted in a significant decrease in non-fasting plasma glucose levels and an increase in non-fasting plasma insulin. nih.govopentextbc.ca Despite these metabolic improvements, the treatment did not have a significant effect on body weight or food intake. nih.govopentextbc.ca The improved glycemic control was evident in both oral and intraperitoneal glucose tolerance tests, indicating a robust effect on glucose metabolism. nih.govopentextbc.ca
Table 1: Effects of [L28K]esculentin-2CHa on Glucose Homeostasis in High-Fat-Fed Mice
| Parameter | Observation | Outcome |
| Acute Glucose Tolerance | Enhanced | Improved glycemic control nih.govopentextbc.ca |
| Acute Insulin Secretion | Increased | Augmented response to glucose challenge nih.govopentextbc.ca |
| Chronic (28-day) Non-Fasting Plasma Glucose | Decreased (P < 0.05) | Better baseline glucose management nih.govopentextbc.ca |
| Chronic (28-day) Non-Fasting Plasma Insulin | Increased (P < 0.05) | Improved insulin availability nih.govopentextbc.ca |
| Chronic (28-day) Body Weight & Food Intake | No significant effect | Metabolic benefits independent of weight loss nih.govopentextbc.ca |
Effects on Pancreatic Islet Cell Function and Survival
Esculentin-2CHa and its analogues exert direct effects on pancreatic islets, the micro-organs responsible for insulin production. In vitro studies using the rat clonal pancreatic beta-cell line, BRIN-BD11, showed that Esculentin-2CHa stimulates insulin secretion at nanomolar concentrations without causing cytotoxicity. opentextbc.ca The mechanism of action involves the depolarization of the beta-cell membrane and a subsequent increase in intracellular calcium (Ca2+). opentextbc.ca
This insulinotropic activity was found to be dependent on the normal functioning of ATP-sensitive potassium (KATP) channels and voltage-dependent calcium channels. opentextbc.ca Analogues such as [L28K]esculentin-2CHa were not only more potent but also produced a significantly greater maximal insulin-releasing response compared to the parent peptide. opentextbc.ca
Furthermore, in ex vivo studies, islets isolated from high-fat-fed mice typically show impaired responses to insulin secretagogues. opentextbc.ca Treatment with [L28K]esculentin-2CHa was able to restore the normal function of these impaired islets. opentextbc.ca This intervention was also associated with significantly lower plasma and pancreatic glucagon (B607659) levels and a normalization of the alpha-cell mass in the pancreas. opentextbc.ca
Table 2: Effects of Esculentin-2CHa Analogues on Pancreatic Islet Cells
| Model System | Peptide | Finding | Mechanism of Action |
| BRIN-BD11 Cells | Esculentin-2CHa | Stimulated insulin secretion | Membrane depolarization, increased intracellular Ca2+ opentextbc.ca |
| BRIN-BD11 Cells | [L28K]esculentin-2CHa | More potent and effective insulin secretion vs. parent peptide | Enhanced stimulation of the Ca2+ influx pathway opentextbc.ca |
| Isolated Islets from High-Fat-Fed Mice | [L28K]esculentin-2CHa | Restored impaired insulin secretory responses | Improved beta-cell responsiveness opentextbc.ca |
| High-Fat-Fed Mice | [L28K]esculentin-2CHa | Lowered pancreatic glucagon levels | Normalization of alpha-cell mass and function opentextbc.ca |
Tissue Repair and Angiogenesis Promotion
While the broader family of esculentin peptides has been investigated for roles in tissue repair, specific data on this compound's direct involvement in angiogenesis and wound healing is limited in the current scientific literature. Research in this area has predominantly focused on other members of the esculentin family.
There is currently a lack of available research data specifically detailing the pro-angiogenic effects of this compound or its direct analogues in either in vitro endothelial cell models or in vivo wound models.
There is currently a lack of available research data specifically demonstrating the promotion of granulation tissue development or collagen deposition by this compound or its direct analogues in in vivo wound models.
Mechanistic Insights into Esculentin 2b S Biological Actions
Membrane Interaction and Disruption Mechanisms
The primary mode of antimicrobial action for many peptides in the esculentin (B142307) family is the physical disruption of microbial cell membranes. This process involves initial electrostatic attraction followed by insertion into and destabilization of the lipid bilayer, leading to cell death.
Permeabilization and Lysis of Microbial Cell Membranes
Esculentin peptides are known to be potent agents against a variety of microbes, including bacteria. wikipedia.org Their cationic nature facilitates an initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptides disrupt the membrane's integrity.
Studies on esculentin peptides, such as Esculentin(1-21), have demonstrated a dose-dependent ability to perturb the membranes of both planktonic (free-living) and sessile (biofilm) bacterial cells. nih.gov This membrane permeabilization is a rapid process, leading to the leakage of intracellular contents and ultimately cell lysis. nih.govbicnirrh.res.in The lytic action is a hallmark of many antimicrobial peptides, which act as a crucial part of the innate immune defense in many species. bioscientifica.comnih.gov The ability of these peptides to permeabilize bacterial inner membranes has been confirmed using assays that measure the leakage of cytoplasmic components.
Pore Formation Models and Membrane Destabilization
The disruption of the microbial membrane by esculentin peptides is generally understood through several proposed models of pore formation. frontiersin.orgmdpi.com These models describe how peptides aggregate and arrange themselves within the lipid bilayer to create channels or otherwise destabilize the membrane structure. researchgate.net
Common models for antimicrobial peptide action include:
The Barrel-Stave Model: In this model, peptides insert perpendicularly into the membrane, assembling into a barrel-like structure where the hydrophobic regions of the peptides face the lipid tails and the hydrophilic regions form the interior of the pore. mdpi.comresearchgate.net
The Toroidal-Pore Model: Here, the peptides also insert into the membrane but induce the lipid monolayers to bend continuously, creating a pore lined by both the peptides and the lipid head groups. mdpi.comresearchgate.net
The Carpet Model: In this mechanism, peptides accumulate on the surface of the membrane, forming a "carpet." mdpi.comresearchgate.net Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane without forming discrete pores. mdpi.com
While the precise model can vary depending on the specific peptide, its concentration, and the membrane composition, the outcome is a loss of the membrane's barrier function, leading to ion dysregulation, leakage of cellular contents, and cell death. nih.govrcsb.org Theoretical analyses of linearized esculentin-2EM suggest a mechanism involving a tilted insertion of its alpha-helical structure to drive the pore-forming process. lsbu.ac.uk
Role of Membrane Lipid Composition in Peptide Activity
The specific lipid composition of a target membrane plays a critical role in the efficacy and selectivity of esculentin peptides. nih.govnih.gov Bacterial membranes are typically rich in anionic phospholipids, such as phosphatidylglycerol (PG) and cardiolipin (B10847521), which distinguishes them from the generally zwitterionic (electrically neutral) outer leaflet of mammalian cell membranes. nih.govresearchgate.net
Research on a linearized form of esculentin-2EM (E2EM-lin) has shown that its ability to adopt an α-helical structure, a key conformation for membrane interaction, is significantly influenced by the lipid environment. lsbu.ac.uknih.gov The presence of anionic lipids like DMPG (dimyristoylphosphatidylglycerol) and cardiolipin promotes a higher degree of α-helicity compared to zwitterionic lipids like DMPE (dimyristoylphosphatidylethanolamine). nih.gov This preferential interaction with anionic lipids is a key determinant of its selectivity for bacterial over mammalian cells. nih.gov For example, the higher content of PG and cardiolipin in Gram-positive bacterial membranes, like those of Staphylococcus aureus, correlates with the potent activity of E2EM-lin against these bacteria. nih.govresearchgate.net
Table 1: Effect of Lipid Composition on the α-Helicity of Linearized Esculentin-2EM Data derived from studies on E2EM-lin showing the percentage of α-helical structure adopted by the peptide in the presence of different lipid environments mimetic of bacterial membranes. lsbu.ac.uknih.gov
| Lipid Environment | Predominant Lipid Type | % α-Helicity (at pH 7) |
| S. aureus mimic | Anionic (DMPG/Cardiolipin) | 63.1% |
| B. subtilis mimic | Anionic (DMPE/DMPG/Cardiolipin) | 51.4% |
| Pure DMPG | Anionic | 61.8% |
| Pure Cardiolipin | Anionic | 59.6% |
| Pure DMPE | Zwitterionic | 42.9% |
Intracellular Signaling Pathway Modulation
Beyond direct membrane disruption, esculentin peptides can influence cell behavior by modulating specific intracellular signaling pathways. This activity is particularly relevant to their effects on mammalian cells, such as promoting angiogenesis and stimulating insulin (B600854) secretion.
Activation of PI3K/AKT Pathway in Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in development and wound healing. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a central regulator of this process. jst.go.jp Studies on Esculentin-1a(1-21)NH2, a related peptide, have shown that it can promote angiogenesis by directly activating the PI3K/AKT signaling cascade in human umbilical vein endothelial cells (HUVECs). jst.go.jpjst.go.jp
Activation of this pathway by the peptide leads to increased phosphorylation of both PI3K and AKT. jst.go.jp This, in turn, stimulates endothelial cell proliferation, migration, and tube formation, which are all essential steps in creating new blood vessels. jst.go.jp The angiogenic effects of the peptide were significantly diminished when the PI3K pathway was blocked with an inhibitor (LY294002), confirming the pathway's crucial role. jst.go.jp This mechanism suggests a therapeutic potential for esculentin peptides in applications such as wound healing. jst.go.jp
Involvement of Intracellular Calcium Dynamics and Membrane Depolarization in Insulin Secretion
Several studies have highlighted the insulin-releasing (insulinotropic) capabilities of peptides from the esculentin-2 family, particularly Esculentin-2CHa. researchgate.netnih.gov This action is crucial for maintaining glucose homeostasis and is of significant interest for potential type 2 diabetes treatments. wikipedia.orgnih.gov The mechanism involves direct effects on pancreatic β-cells. wikipedia.org
Esculentin-2CHa stimulates insulin secretion by causing depolarization of the β-cell membrane. nih.govbioscientifica.com This change in membrane potential leads to the opening of voltage-dependent Ca²⁺ channels, resulting in an influx of extracellular calcium and a subsequent rise in intracellular calcium ([Ca²⁺]i) concentrations. nih.govresearchgate.netnih.gov The elevated [Ca²⁺]i is a primary trigger for the exocytosis of insulin-containing granules. wikipedia.org
The insulinotropic activity of Esculentin-2CHa is sensitive to agents that modulate ion channel activity. For instance, the effect is reduced by diazoxide (B193173) (which opens ATP-sensitive potassium (KATP) channels, causing hyperpolarization) and verapamil (B1683045) (a calcium channel blocker). nih.govresearchgate.netbioscientifica.com This indicates that the peptide's action is at least partially dependent on the closure of KATP channels and the subsequent influx of calcium. researchgate.netnih.gov
Table 2: Factors Modulating Esculentin-2CHa-Induced Insulin Secretion Summary of findings from in vitro studies on BRIN-BD11 clonal pancreatic β-cells. nih.govresearchgate.netnih.govbioscientifica.com
| Modulating Agent | Effect on Ion Channels / Cellular Pathways | Impact on Esculentin-2CHa-Induced Insulin Secretion |
| Diazoxide | Opens KATP channels, causing hyperpolarization | Attenuated/Inhibited |
| Verapamil | Inhibits voltage-dependent Ca²⁺ channels | Attenuated/Inhibited |
| Extracellular Ca²⁺ Chelation | Prevents influx of extracellular calcium | Attenuated/Inhibited |
| Tolbutamide | Closes KATP channels, causing depolarization | Enhanced |
| High Extracellular KCl | Induces membrane depolarization directly | Enhanced |
KATP Channel Interactions
The biological activities of esculentin peptides, particularly their influence on insulin secretion, appear to be linked to interactions with ATP-sensitive potassium (KATP) channels in pancreatic β-cells. Studies on esculentin-2CHa, a closely related peptide, have provided significant insights into this mechanism. The insulinotropic action of esculentin-2CHa is notably diminished by diazoxide, a chemical that opens KATP channels. plos.orgresearchgate.net This suggests that the peptide's ability to stimulate insulin release may involve the closure of these channels, a key step in the glucose-stimulated insulin secretion pathway. plos.org
Further evidence supporting the involvement of the KATP-dependent pathway includes the observation that the insulin-releasing effects of esculentin-2CHa and its analogues are attenuated by the chelation of extracellular calcium and by verapamil, a calcium channel blocker. plos.org This indicates that the process involves membrane depolarization and a subsequent influx of calcium ions, which is characteristic of the KATP-dependent mechanism. plos.orgresearchgate.net However, some studies on truncated versions of the peptide, specifically esculentin-2CHa(1-30), have suggested that while the peptide does cause membrane depolarization, it might not be through direct inhibition of KATP channels. researchgate.netmdpi.com This points to a complex mechanism that could involve both KATP channel-dependent and independent pathways. mdpi.com
| Experimental Condition | Effect on Esculentin-2CHa Induced Insulin Secretion | Implication for Mechanism | Reference |
| Diazoxide (KATP channel opener) | Inhibition | Involvement of KATP channel-dependent pathway | plos.org, researchgate.net |
| Verapamil (Ca²⁺ channel blocker) | Inhibition | Dependent on Ca²⁺ influx through voltage-dependent channels | plos.org |
| Extracellular Ca²⁺ omission | Inhibition | Requires extracellular calcium for action | plos.org |
Molecular Targets and Binding Specificity
Interactions with Microbial Cellular Components
The primary mechanism behind Esculentin-2B's potent antimicrobial activity is its direct interaction with the cellular components of microorganisms. As a cationic and amphipathic peptide, it is electrostatically attracted to the negatively charged outer surfaces of bacterial and fungal cells. ontosight.aismolecule.com This initial binding is a critical step that precedes membrane disruption.
The specific molecular targets on the microbial surface include:
Lipopolysaccharides (LPS): In Gram-negative bacteria, the outer membrane is rich in LPS, which presents a strong negative charge, serving as a primary binding site for cationic peptides like this compound. nih.govexplorationpub.com
Lipoteichoic Acid (LTA) and Peptidoglycan: In Gram-positive bacteria, the cell wall contains LTA and peptidoglycan, which also provide a net negative charge for the initial electrostatic interaction. nih.govexplorationpub.com
Following this surface binding, the peptide's amphipathic α-helical structure allows it to insert into the lipid bilayer of the cell membrane. ontosight.airesearchgate.net This insertion disrupts the membrane's integrity, often by forming pores or channels. smolecule.com The consequence of this disruption is the leakage of essential intracellular contents, such as ions and metabolites, leading to cell lysis and death. ontosight.aismolecule.com This membrane-disrupting mechanism is considered a key advantage, as it is less likely to induce microbial resistance compared to antibiotics that target specific intracellular proteins. researchgate.netnih.gov
| Microbial Component | Type of Interaction | Resulting Action | Reference |
| Lipopolysaccharide (LPS) | Electrostatic binding | Initial attachment to Gram-negative bacteria | nih.gov, explorationpub.com |
| Lipoteichoic Acid (LTA) | Electrostatic binding | Initial attachment to Gram-positive bacteria | nih.gov, explorationpub.com |
| Phospholipid Bilayer | Hydrophobic and electrostatic insertion | Membrane permeabilization, pore formation, cell lysis | ontosight.ai, smolecule.com |
Potential Receptor-Mediated Effects in Mammalian Cells
Beyond direct membrane disruption in microbes, esculentin peptides exhibit immunomodulatory effects in mammalian cells that may be mediated by specific receptor interactions. While direct receptor binding for this compound has not been fully elucidated, studies on related peptides suggest interactions with components of the host immune system.
Derivatives of the related frog skin peptide, esculentin-1a, have been shown to modulate pathways mediated by Toll-like receptors (TLRs). mdpi.com For instance, these peptides can physically interact with bacterial lipopolysaccharide (LPS), preventing it from binding to the TLR4 receptor complex on immune cells like macrophages. mdpi.com This action can dampen an excessive inflammatory response by inhibiting the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). mdpi.com
Furthermore, some host defense peptides are known to act as chemokines, attracting immune cells to sites of infection by interacting with G-protein coupled chemokine receptors, such as CCR2 and CCR6. frontiersin.org The immunomodulatory activities of esculetin (B1671247), a coumarin (B35378) that shares the esculentin name but is structurally different, have also been documented. Esculetin can enhance the proliferation of lymphocytes in response to stimuli and augment the activity of macrophages, suggesting an interaction with immune cell signaling pathways. ustc.edu.cnnih.gov These findings collectively suggest that this compound's biological effects in mammalian systems may involve complex, receptor-mediated signaling in addition to its direct antimicrobial actions.
Molecular Modeling and Docking Studies of Peptide-Target Interactions
Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a ligand, such as a peptide, and its molecular target at an atomic level. nih.govpomics.com These in silico methods can elucidate binding affinities, identify key interacting residues, and guide the design of new molecules with enhanced activity. pomics.comnih.gov
While specific molecular docking studies for this compound were not found in the reviewed literature, research on related compounds demonstrates the utility of this approach. For example, molecular docking of the compound esculetin (a coumarin) has been used to predict its binding affinity to targets involved in ulcerative colitis, such as matrix metalloproteinase-9 (MMP9) and the prolactin receptor, revealing strong potential interactions. nih.gov Similarly, docking studies are routinely used to understand how antimicrobial peptides might interact with bacterial proteins or how other therapeutic molecules bind to their targets, such as DNA or specific enzymes. researchgate.netresearchgate.net
For this compound, molecular modeling could be used to:
Predict the three-dimensional structure of the peptide.
Simulate its interaction with microbial membrane components like LPS or lipid bilayers.
Identify potential binding sites on mammalian receptors, such as TLRs or chemokine receptors.
Estimate the binding energy of these interactions, providing a measure of binding strength.
Such studies would be invaluable for understanding the precise molecular basis of this compound's dual antimicrobial and immunomodulatory functions and for designing analogues with improved therapeutic properties.
Structure Activity Relationship Sar and Peptide Engineering of Esculentin 2b Analogues
Impact of Amino Acid Substitutions on Potency and Selectivity
The biological activity of Esculentin-2B and its analogues is highly dependent on their amino acid composition. Strategic substitutions can significantly alter their potency against microbial targets and their selectivity towards bacterial cells over host cells.
Research on related esculentin (B142307) peptides provides insight into this process. For instance, in a derivative of esculentin-1a, Esc(1-21), substituting Glycine at position 8 with the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) resulted in an analogue with expanded activity. nih.gov The parent peptide was potent against Gram-negative bacteria but less effective against Gram-positive strains. nih.gov The single Gly8 → Aib8 substitution conferred a more than eight-fold increase in activity against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus, without increasing toxicity to mammalian cells. nih.gov This enhancement is attributed to a combination of increased stability, a higher degree of α-helicity, and the ability to induce a bend in the helical structure, which may facilitate membrane perturbation. nih.gov
Similarly, incorporating Aib residues at multiple positions (1, 10, and 18) in Esc(1-21) was shown to promote a more stable α-helix conformation. nih.gov This modification made the resulting analogue more active against several Gram-positive bacterial strains while maintaining its efficacy against Gram-negative bacteria. nih.gov
The substitution of D-amino acids for L-amino acids at specific positions is another effective strategy. In analogues of the truncated peptide esculentin-2CHa(1–30), replacing L-amino acids with their D-isomers at positions susceptible to enzymatic cleavage (such as Arg7, Lys15, and Lys23) conferred significant resistance to degradation by plasma enzymes while preserving the peptide's insulin-releasing activity. bioscientifica.com This demonstrates that strategic substitutions can enhance stability without compromising biological function.
The principle of enhancing cationicity to improve microbial membrane interaction is also relevant. While simply increasing the net positive charge doesn't always improve activity, the strategic placement of cationic residues like Lysine (B10760008) or Arginine can facilitate the initial electrostatic attraction to negatively charged bacterial membranes. mdpi.com
| Peptide Analogue | Substitution | Key Finding | Reference |
| Esc(1-21) Analogue | Gly8 → Aib8 | Gained potent activity against Gram-positive bacteria (S. aureus), including resistant strains, and showed improved biostability. | nih.gov |
| Esc(1-21) Analogue | Multiple Aib substitutions | Increased α-helicity and enhanced activity against Gram-positive bacteria without losing efficacy against Gram-negative strains. | nih.gov |
| Esculentin-2CHa(1–30) Analogue | L-Arg7, L-Lys15, L-Lys23 → D-isomers | Conferred resistance to degradation by plasma enzymes while maintaining biological activity. | bioscientifica.com |
Role of Terminal Modifications (e.g., C-terminal Amidation, N-terminal Acetylation) in Activity and Stability
Modifications at the N- and C-termini of peptides are a cornerstone of peptide engineering, used to enhance stability and biological activity.
C-terminal amidation is a common post-translational modification in naturally occurring AMPs that neutralizes the negative charge of the C-terminal carboxyl group. lifetein.com This modification is crucial for several reasons. It can increase the peptide's net positive charge, which may strengthen its electrostatic interaction with negatively charged microbial membranes. researchgate.net For esculentin-2 peptide analogues, amidation has been shown to increase both antimicrobial activity and selectivity. nih.govmdpi.com In a study on two novel Esculentin-2 peptides, Esculentin-2 HYba1 and Esculentin-2 HYba2, C-terminal amidation led to a tenfold decrease in the minimum inhibitory concentration (MIC) against fish pathogens and reduced the bacterial killing time significantly, without altering hemolytic potential. nih.gov Amidation can also enhance structural stability, particularly of α-helical conformations, and prolong the peptide's shelf life. lifetein.comresearchgate.netnih.gov
N-terminal acetylation involves adding an acetyl group to the N-terminal amino group, removing its positive charge. lifetein.com This modification can increase the stability of peptides by making them more resistant to degradation by aminopeptidases and other enzymes. lifetein.comunicam.it N-terminal acetylation often increases the helicity of peptides, which can contribute to enhanced biological activity. researchgate.netnih.gov By mimicking the structure of native proteins, both N-terminal acetylation and C-terminal amidation can improve a peptide's metabolic stability and ability to enter cells. lifetein.com
| Modification | Effect on Peptide | Mechanism/Benefit | Reference |
| C-terminal Amidation | Increased antimicrobial activity and selectivity. | Neutralizes negative charge, enhances structural stability (α-helix), increases net positive charge, and improves resistance to carboxypeptidases. | researchgate.netnih.govmdpi.comnih.gov |
| N-terminal Acetylation | Increased stability and helicity. | Protects against enzymatic degradation by aminopeptidases and can promote a more helical conformation. | lifetein.comnih.govunicam.it |
| Combined N- & C-terminal Modification | Enhanced stability and pharmacokinetic properties. | Provides comprehensive protection from exopeptidases, closely mimicking native proteins. | lifetein.comnih.gov |
Effects of Peptide Length and Truncations on Biological Function
The length of an antimicrobial peptide is a critical determinant of its function, influencing its ability to interact with and disrupt microbial membranes. Truncation studies, which involve systematically shortening the peptide chain from either the N- or C-terminus, are used to identify the minimal sequence required for activity. genscript.comproteogenix.scienceqyaobio.com
For many peptides in the esculentin family, the N-terminal region is primarily responsible for antimicrobial action, while the C-terminal domain may be less critical or even redundant for this specific function. mdpi.com For example, a truncated 21-residue N-terminal fragment of esculentin-1a, Esc(1-21), retained significant antimicrobial activity, particularly against Pseudomonas aeruginosa, and had lower hemolytic activity than its full-length parent. mdpi.comfrontiersin.orgjst.go.jp A minimum length of about 20 amino acids is often considered necessary for a peptide in an α-helical conformation to span a phospholipid bilayer. nih.gov
However, truncation can also lead to a substantial decrease in antimicrobial activity. Studies on Esculentin-2EM, a 37-residue peptide, revealed that truncations generally resulted in reduced potency. nih.gov Yet, a 23-residue analogue of Esculentin-2EM showed a significant recovery of antimicrobial activity, indicating that an optimal length, rather than the full length, may be sufficient. nih.gov Further engineering of this peptide led to a series of 15-residue "stapled" derivatives that displayed remarkable increases in antimicrobial activity, helical content, and protease resistance. nih.gov
Similarly, analogues of esculentin-2CHa lacking the cyclic C-terminal domain (a truncation to the first 30 residues) were evaluated for their insulin-releasing effects. bioscientifica.com These truncated peptides were then further modified with D-amino acid substitutions and fatty acid attachments to enhance their stability and biological activity, demonstrating that truncation can be a starting point for creating optimized derivatives. bioscientifica.com
| Peptide | Truncation Detail | Impact on Function | Reference |
| Esculentin-1a | Truncated to N-terminal 21 residues [Esc(1-21)] | Retained potent antimicrobial activity with lower hemolytic activity. | mdpi.comfrontiersin.org |
| Esculentin-2EM | Truncated to 23 residues | Showed significant recovery of antimicrobial activity compared to other truncated forms. | nih.gov |
| Esculentin-2CHa | Truncated to 30 residues (lacking C-terminal cyclic domain) | Served as a basis for designing stable, biologically active analogues for insulin (B600854) release. | bioscientifica.com |
| Esculentin-2EM | Truncated to 15 residues and "stapled" | Displayed remarkable increases in antimicrobial activity and protease resistance. | nih.gov |
Rational Design and Synthesis of Optimized this compound Derivatives
Rational design combines knowledge of a peptide's structure-activity relationships with specific therapeutic goals to create novel derivatives with enhanced properties. nih.gov For this compound, this involves synthesizing analogues with improved antimicrobial potency, greater selectivity for microbial targets, and increased stability in biological environments.
One successful approach involves the strategic substitution of amino acids. As discussed, incorporating non-coded amino acids like α-aminoisobutyric acid (Aib) or using D-amino acids at protease-sensitive sites can significantly improve a peptide's profile. nih.govbioscientifica.comfrontiersin.org For example, designing Esc(1-21) analogues with Aib residues was a rational strategy to stabilize the α-helical structure, which is correlated with activity against Gram-positive bacteria. frontiersin.orgnih.gov
Another rational design strategy is lipidation, which involves attaching a fatty acid chain to the peptide. In a study of esculentin-2CHa(1-30) analogues, attaching an octanoate (B1194180) fatty acid to a lysine residue at position 15 conveyed resistance to plasma enzyme degradation while preserving the peptide's insulin-releasing activity. bioscientifica.com Lipidation can enhance the potency of AMPs by strengthening the interaction between the peptide and the microbial plasma membrane. nih.gov
Peptide hybridization, where fragments of two different AMPs are combined, is another innovative design strategy. pensoft.netrsc.org A hybrid peptide was designed based on the sequences of Esculentin-1a and melittin, resulting in a novel peptide with a higher positive charge intended to enhance antimicrobial activity. pensoft.net
Conjugation to nanoparticles represents a further step in rational design. Attaching Esc(1-21) to gold nanoparticles was found to increase its activity against Pseudomonas aeruginosa by approximately 15-fold, significantly improve its resistance to proteolytic digestion, and reduce its toxicity to human cells. mdpi.comfrontiersin.org These approaches demonstrate how a deep understanding of the peptide's physicochemical properties can guide the synthesis of derivatives optimized for therapeutic use. nih.gov
| Design Strategy | Example Application | Outcome | Reference |
| Non-coded Amino Acid Substitution | Incorporating Aib into Esc(1-21) | Stabilized α-helix, broadened activity spectrum to include Gram-positive bacteria. | frontiersin.orgnih.gov |
| Lipidation | Attaching an octanoate fatty acid to Lys15 of esculentin-2CHa(1-30) | Conferred resistance to plasma enzyme degradation while preserving biological function. | bioscientifica.com |
| Peptide Hybridization | Combining sequences from Esculentin-1a and melittin | Created a novel peptide with higher cationicity to enhance antimicrobial action. | pensoft.net |
| Nanoparticle Conjugation | Conjugating Esc(1-21) to gold nanoparticles (AuNPs) | Increased antimicrobial activity ~15-fold, enhanced proteolytic resistance, and reduced toxicity. | mdpi.comfrontiersin.org |
Linearization Studies and Their Impact on Activity
Many natural esculentin peptides, such as Esculentin-2CHa, possess a cyclic structure due to a disulfide bridge at the C-terminus. wikipedia.orgbioscientifica.com This cyclic domain can influence the peptide's conformation and activity. Linearization studies, which involve removing this cyclic constraint, provide critical insights into the role of the peptide's three-dimensional structure.
The deletion or replacement of the cysteine residues responsible for the cyclic domain in Esculentin-2CHa was found to cause a decrease in the helicity of the resulting linear analogue. wikipedia.org However, linearization does not universally abolish activity and can be a viable strategy for simplifying synthesis and potentially modifying the activity profile. researchgate.netuniversiteitleiden.nl
Studies on a linearized version of Esculentin-2EM (E2EM-lin) have shown that it retains potent biological activity, although its target spectrum is altered. researchgate.netnih.govnih.gov E2EM-lin is highly active against Gram-positive bacteria but shows weak activity against Gram-negative organisms. nih.gov This selectivity appears to be driven by the high content of specific anionic lipids, namely phosphatidylglycerol (PG), in the membranes of Gram-positive bacteria. nih.gov E2EM-lin interacts strongly with PG, adopting a highly α-helical structure (around 60%) and causing significant membrane lysis. nih.gov
Interestingly, the activity of E2EM-lin is pH-dependent, with an alkaline optimum. researchgate.netnih.gov As the pH increases from 6 to 8, the peptide's helicity, membrane penetration, and lytic ability all increase. researchgate.net This suggests that linearized esculentin peptides could be developed for specific applications, such as disinfecting chronic wounds, where alkaline conditions may be present. researchgate.net While cyclic peptides often show higher antibacterial activity than their linear counterparts, linear versions can exhibit better biocompatibility and safety profiles, presenting a trade-off between efficacy and toxicity. chapman.edursc.org
| Peptide Form | Key Characteristics | Impact on Activity | Reference |
| Cyclic Esculentin-2CHa | Contains a C-terminal disulfide bridge. | The cyclic structure contributes to the overall helicity of the peptide. | wikipedia.org |
| Linearized Esculentin-2CHa | Cysteine residues are deleted/replaced. | Results in a decrease in α-helicity compared to the cyclic form. | wikipedia.org |
| Linearized Esculentin-2EM (E2EM-lin) | Lacks the cyclic domain. | Potent activity against Gram-positive bacteria; weak against Gram-negative. Activity is pH-dependent with an alkaline optimum. | researchgate.netnih.govnih.gov |
| General Cyclic vs. Linear Peptides | Comparison of topologies. | Cyclic peptides often have enhanced antimicrobial activity, while linear counterparts may offer better biocompatibility. | chapman.edursc.org |
Advanced Research Methodologies and Emerging Directions for Esculentin 2b
Application of Biophysical Techniques for Detailed Mechanistic Elucidation
Biophysical techniques are essential for characterizing the structural and interaction dynamics of Esculentin-2B. These methods provide quantitative data on peptide conformation, binding affinity, and the thermodynamics of its interactions with model membranes and molecular targets.
Circular Dichroism (CD): CD spectroscopy is widely used to determine the secondary structure of peptides in different environments. For the Esculentin-2 family, studies show that these peptides typically adopt an alpha-helical conformation, particularly in the presence of membrane-mimicking environments like lipid vesicles or sodium dodecyl sulfate (B86663) (SDS) micelles. wikipedia.orgtandfonline.com For instance, analysis of Esculentin-2CHa indicates an alpha-helical structure in its central to C-terminal region. wikipedia.org Modifications, such as replacing cysteine residues in the C-terminal domain, have been shown to decrease the helicity, demonstrating CD's utility in analyzing structure-function relationships. wikipedia.org This technique is fundamental for understanding how the structure of this compound might change as it approaches and inserts into a bacterial membrane.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. It can determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of a peptide's interaction with its target. While specific ITC studies on this compound are not prominent, the technique has been applied to related compounds like esculetin (B1671247) to study its binding to macromolecules and ions. tandfonline.comnih.govingentaconnect.com For example, ITC was used to evaluate the binding enthalpy and entropy of esculetin's interaction with aluminum ions, confirming the formation of a complex. nih.govresearchgate.net This methodology could be powerfully applied to this compound to quantify its binding to bacterial lipid bilayers or other potential cellular targets.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors molecular interactions in real-time by detecting changes in the refractive index on a sensor surface. biosensingusa.comnih.gov It is used to study the kinetics (association and dissociation rates) of a peptide binding to an immobilized ligand, such as a lipid monolayer mimicking a bacterial membrane. researchgate.net This technique has been proposed and used for studying the membrane binding of other antimicrobial peptides, providing insights into the initial stages of peptide-membrane interaction. researchgate.neteurekaselect.com For this compound, SPR could elucidate the kinetics of its binding to various bacterial membrane models, helping to explain its selectivity and mechanism of action.
Table 1: Biophysical Techniques for Esculentin-2 Peptide Analysis
| Technique | Information Provided | Relevance for this compound |
|---|---|---|
| Circular Dichroism (CD) | Secondary structure (e.g., α-helix, β-sheet content) and conformational changes. researchgate.net | Determines how this compound folds upon interacting with bacterial membranes. wikipedia.org |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry of interaction. tandfonline.com | Quantifies the thermodynamic forces driving the binding of this compound to its target. nih.gov |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (association/dissociation rates) and affinity. biosensingusa.com | Characterizes the speed and stability of this compound's interaction with bacterial surfaces. researchgate.net |
Advanced Imaging Techniques for Visualizing Cellular Interactions and Membrane Damage
Visualizing the direct interaction of this compound with bacterial cells is key to confirming its membrane-disruptive mechanism. Advanced imaging techniques allow for real-time and high-resolution observation of these events.
Confocal laser scanning microscopy (CLSM) is frequently used with fluorescent probes to visualize membrane permeabilization. For example, membrane-impermeable dyes like Sytox Green or propidium (B1200493) iodide can be used. scispace.com These dyes only fluoresce upon binding to intracellular nucleic acids, so an increase in fluorescence indicates that the cell membrane has been compromised by the peptide.
Transmission Electron Microscopy (TEM) offers ultrastructural details of cellular damage. Following treatment with an AMP, TEM can reveal significant morphological changes to bacteria, such as membrane blebbing, pore formation, cytoplasmic leakage, and complete cell lysis. These techniques have been instrumental in studying the effects of related esculentin (B142307) peptides and would be directly applicable to visualizing the precise nature of the membrane damage caused by this compound.
Computational Biology and Molecular Dynamics Simulations for Peptide Design and Prediction
Computational approaches are increasingly vital for accelerating the design and optimization of antimicrobial peptides. reddit.com Molecular dynamics (MD) simulations, in particular, provide an atomic-level view of a peptide's behavior over time. d-nb.info
MD simulations can be used to:
Predict Secondary Structure: Model the folding of this compound in aqueous solution and within a lipid bilayer to understand its structural transitions.
Analyze Peptide-Membrane Interactions: Simulate the process of this compound binding to and inserting into bacterial membrane models, identifying key amino acid residues involved in the interaction.
Guide Peptide Design: Predict how specific amino acid substitutions might affect the peptide's structure, amphipathicity, stability, and interaction with membranes. This in silico approach, used for peptides like Esculentin-1a, allows for the rational design of novel analogs with potentially enhanced activity or selectivity before undertaking costly and time-consuming chemical synthesis. tandfonline.comacademictree.org This predictive power helps in designing new this compound variants with improved therapeutic characteristics.
Integration with Nanotechnology for Enhanced Delivery or Efficacy
A significant challenge for peptide therapeutics is their potential for enzymatic degradation and off-target cytotoxicity. Nanotechnology offers innovative solutions to overcome these limitations. scienceopen.com
Peptide-Nanoparticle Conjugates: Conjugating this compound to nanoparticles, such as gold nanoparticles (AuNPs), is a promising strategy. frontiersin.org Studies on other esculentin peptides have shown that this approach can yield significant benefits. For example, conjugating Esculentin-1a(1-21) to AuNPs increased its activity against Pseudomonas aeruginosa by approximately 15-fold, enhanced its resistance to proteolytic digestion, and did not induce toxicity in human keratinocytes. mdpi.comunizar.es Similarly, an Esculentin-2CHa fusion peptide coated on AuNPs showed low cytotoxicity in multiple cell lines, supporting its feasibility for chronic therapies. nih.gov This strategy could improve the stability and therapeutic index of this compound.
Encapsulation in Nanocarriers: Encapsulating this compound in biodegradable polymer nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect the peptide from degradation and facilitate controlled release. scienceopen.com This method has been shown to improve the penetration of an Esculentin-1a derivative through artificial mucus and effectively reduce bacterial loads in a lung infection model. scienceopen.com
Table 2: Comparison of Free vs. Nanoparticle-Conjugated Esculentin Peptides
| Feature | Free Peptide (Esculentin-1a derivative) | Gold Nanoparticle-Conjugate (AuNPs@Esc(1-21)) | Reference |
|---|---|---|---|
| Antimicrobial Activity | Potent against P. aeruginosa | ~15-fold increase in activity | frontiersin.orgunizar.es |
| Proteolytic Stability | Susceptible to degradation | Significantly more resistant to digestion | unizar.es |
| Toxicity | Potential for cytotoxicity at higher concentrations | No toxicity observed on human keratinocytes | unizar.esresearchgate.net |
| Wound Healing | Not reported | Demonstrated wound healing activity in a keratinocyte monolayer model | unizar.es |
Preclinical Development Strategies for this compound as a Therapeutic Lead
Moving this compound from a promising molecule to a therapeutic lead requires a structured preclinical development plan. aristo-group.com This process is designed to generate a comprehensive data package on efficacy and safety to support an Investigational New Drug (IND) application for human clinical trials. utah.edunih.gov
The key stages include:
Lead Identification and Optimization: This involves confirming the primary sequence and activity of this compound. Structure-activity relationship (SAR) studies are then conducted by synthesizing and testing analogs to improve potency, selectivity, and stability. aristo-group.com For instance, studies on Esculentin-2CHa have explored how removing or modifying specific domains affects its antimicrobial and cytotoxic profile, guiding the design of safer, more effective variants. nih.gov Similarly, C-terminal amidation of novel Esculentin-2 HYba peptides was shown to enhance killing kinetics. tandfonline.com
In Vitro Characterization: A broad assessment of the optimized lead's activity against a panel of clinically relevant, multidrug-resistant pathogens is performed.
In Vivo Efficacy Models: The therapeutic efficacy of the lead peptide is tested in relevant animal models of infection. For example, a derivative of Esculentin-1a was shown to significantly reduce infection in a murine model of P. aeruginosa keratitis. nih.gov Establishing such efficacy is a critical preclinical milestone.
Pharmacokinetics and Toxicology: Studies are conducted to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). Crucially, comprehensive toxicology studies are performed in animals to identify any potential adverse effects and to establish a safe therapeutic window before initiating human trials. utah.edu
This systematic approach ensures that only the most promising and safest candidates, derived from the initial this compound structure, advance toward clinical use.
Q & A
Q. How can researchers ensure ethical rigor in studies involving this compound and animal models?
- Methodological Answer : Adhere to ARRIVE guidelines for in vivo experiments, including randomization, blinding, and power analysis. Justify species selection (e.g., zebrafish for toxicity screens vs. murine models for efficacy). Publish negative results in repositories like Zenodo to avoid publication bias .
Q. What are best practices for discussing limitations in this compound studies?
- Methodological Answer : Explicitly state constraints (e.g., limited peptide solubility, assay detection thresholds) and their impact on conclusions. Propose follow-up experiments (e.g., chemical modification to enhance bioavailability). Use tables to compare study limitations across literature, emphasizing areas for methodological innovation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
